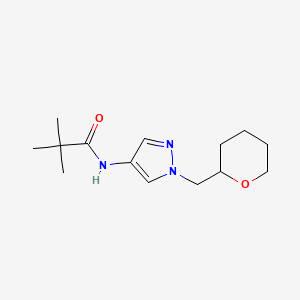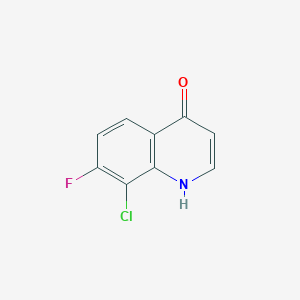
8-Chloro-7-fluoroquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Determination of Trace Elements in Seawater
The study conducted in paper focuses on the use of 8-hydroxyquinoline immobilized on fluorinated metal alkoxide glass for the separation and determination of trace elements in seawater. The method developed allows for the precise detection of a wide range of elements, with the precision being less than 10%. This approach is significant for environmental monitoring and understanding the distribution of trace elements in marine ecosystems.
Hg2+-Selective Chromo- and Fluoroionophore
Paper introduces a novel 8-hydroxyquinoline derivative designed for the selective detection of Hg(2+) ions. The compound exhibits both chromogenic and fluoroionophoric properties, allowing for the detection of mercury ions with high efficiency and selectivity. This research is particularly relevant for environmental and health-related applications where mercury detection is crucial.
Spectrophotometric Determination of Metal Ions
The research in paper utilizes 8-hydroxyquinoline as a photometric reagent for the determination of various metal ions in complex mixtures. The method employs a multicomponent analysis program to resolve the spectra of the samples, leading to high recovery rates for the metals tested. This study is important for analytical chemistry applications where precise quantification of metal ions is required.
Theoretical Investigation of Geometric Structures
In paper , a theoretical investigation into the geometric structures and nonlinear optical properties of 8-hydroxyquinoline derivatives is reported. The study uses advanced computational methods to analyze the effects of different substituents on the molecular properties of the compounds. This research contributes to the understanding of the electronic structure and potential applications of 8-hydroxyquinoline derivatives in optical technologies.
Solution Chemistry of Copper(II) Binding
Paper delves into the solution chemistry of copper(II) binding to substituted 8-hydroxyquinolines. The study provides structural information on the complexes formed in aqueous solution, which is crucial for understanding the mechanism of action of these compounds in biological systems. This research has implications for the therapeutic use of 8-hydroxyquinolines in treating diseases like Alzheimer's and Huntington's.
Cytotoxic Studies of Metal Complexes
The cytotoxic properties of 8-hydroxyquinoline derived thiosemicarbazones and their metal complexes are explored in paper . The study includes crystal structures, spectral characterization, and in vitro cytotoxicity against breast cancer cell lines. The results indicate enhanced antiproliferative activity of the complexes compared to the ligands alone, suggesting potential applications in cancer therapy.
Spectrophotometric Determination of Zirconium
Paper proposes a spectrophotometric method for determining zirconium using 8-hydroxyquinolinate. The method offers high molar absorptivity and is not affected by common anions, making it a superior approach for the quantification of zirconium in various samples. This research is relevant for industrial and environmental analysis where zirconium detection is necessary.
Synthesis and Optical Properties of Chlorobismuthate(III) Complexes
In paper , the synthesis and characterization of two novel chlorobismuthate(III) complexes with 8-hydroxyquinolinium are presented. The study includes structural analysis and investigation of the optical properties of the compounds. This research contributes to the field of inorganic chemistry and the development of materials with specific optical characteristics.
Halogen Bond as a Structure Director
Paper discusses the synthesis and crystallographic study of a compound containing the 8-hydroxyquinoline scaffold, which is relevant for anticancer drug development. The research highlights the role of halogen bonding in directing the supramolecular structure of the compound. This study is significant for the design of new pharmaceuticals with targeted properties.
Aplicaciones Científicas De Investigación
Antibacterial Properties
Research has demonstrated the synthesis and investigation of new derivatives with potent antibacterial activities. For instance, the synthesis of 8-nitrofluoroquinolone derivatives showed interesting antibacterial activity against gram-positive and gram-negative strains, highlighting the compound's potential as a precursor for developing new antibacterial agents (Al-Hiari et al., 2007). Similarly, novel antibacterial 8-chloroquinolone derivatives with significant potency against clinical isolates have been designed, further underscoring the value of such compounds in the fight against resistant bacterial strains (Kuramoto et al., 2003).
Anticancer Activities
The compound has also been linked to anticancer research, where derivatives have been synthesized and evaluated for their potential as anticancer agents. This includes the synthesis of tetracyclic fluoroquinolones displaying both antibacterial and anticancer activities, highlighting the dual therapeutic potential of these compounds (Al-Trawneh et al., 2010).
Metal Ion Sensing and Binding
The chemical structure of 8-Chloro-7-fluoroquinolin-4(1H)-one derivatives facilitates the binding to metal ions, leading to various applications in sensing and pharmaceuticals. For example, quinoline-containing calixarene fluoroionophores have been studied for their selectivity towards sodium and strontium ions, showcasing the versatility of such compounds in the development of new chemosensors (Casnati et al., 2003).
Moreover, the study of 8-hydroxyquinoline derivatives, closely related to 8-Chloro-7-fluoroquinolin-4(1H)-one, reveals their capacity to act as copper and zinc ionophores, providing a mechanistic insight into their action in cellular systems and potential therapeutic applications (Summers et al., 2020).
Propiedades
IUPAC Name |
8-chloro-7-fluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-8-6(11)2-1-5-7(13)3-4-12-9(5)8/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGBNXXANVLYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C=CN2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

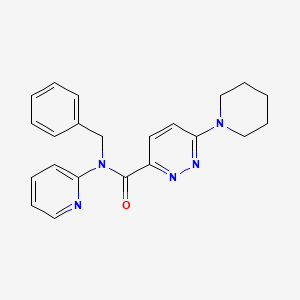
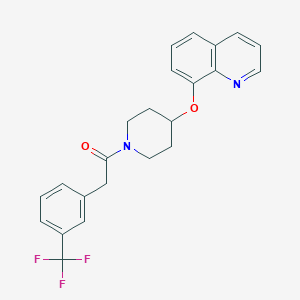
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(E,2R)-6-hydroperoxy-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-2,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2542518.png)

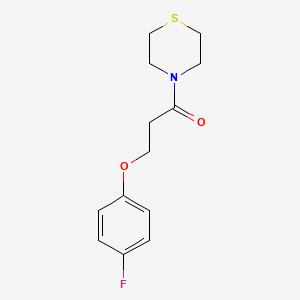
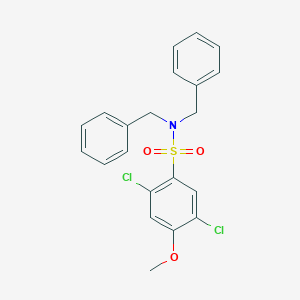
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(dimethylamino)benzamide](/img/structure/B2542524.png)
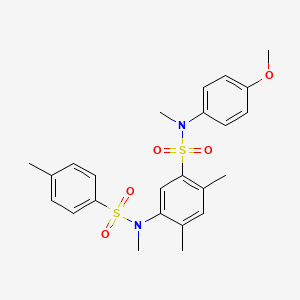

![6-ethyl-2-[(3-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2542530.png)

